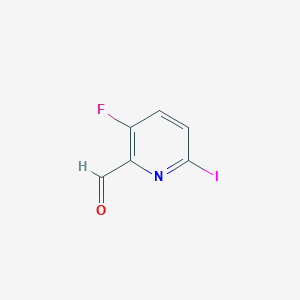

3-Fluoro-6-iodopicolinaldehyde

Description

Properties

Molecular Formula |

C6H3FINO |

|---|---|

Molecular Weight |

251.00 g/mol |

IUPAC Name |

3-fluoro-6-iodopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H3FINO/c7-4-1-2-6(8)9-5(4)3-10/h1-3H |

InChI Key |

QMMKJWOCHBXUST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)C=O)I |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 6 Iodopicolinaldehyde and Analogous Halogenated Picolinaldehydes

Direct Synthetic Approaches

Direct approaches aim to construct the target aldehyde in one or two steps from readily available precursors. These methods often involve the formylation of a pyridine (B92270) ring that already contains the desired halogen substitution pattern.

Recent Advances in Halopyridine Aldehyde Synthesis via Diaminomethylation and Hydrolysis

A novel, catalyst-free, two-step method has been developed for the formylation of fluorinated and other halogenated pyridines. This process involves an initial C-H insertion reaction with a silylformamidine, followed by hydrolysis of the resulting aminal to yield the corresponding aldehyde.

The reaction proceeds by treating the halopyridine with silylformamidine, Me₃SiC(=NMe)NMe₂, which exists in equilibrium with its carbene form. The carbene inserts into a C-H bond of the pyridine ring, typically at the β or γ position, to form a stable aminal intermediate. Subsequent hydrolysis of this aminal under aqueous conditions readily furnishes the desired picolinaldehyde. Studies have shown this method is effective for a wide range of fluoropyridines and other 3,5-disubstituted pyridines containing various halogen atoms. The efficiency of the reaction increases with the number of fluorine atoms on the pyridine ring. DFT calculations suggest the mechanism involves the deprotonation of the pyridine by the carbene, acting as a strong base, followed by the rearrangement of the resulting ion pair.

| Step | Reaction | Description |

| 1 | Diaminomethylation | A halogenated pyridine reacts with silylformamidine via C-H insertion under catalyst-free conditions to form a stable N,N'-dimethyl-N-(trimethylsilyl)formamidine derivative (aminal). |

| 2 | Hydrolysis | The aminal intermediate is hydrolyzed, typically with water or dilute acid, to afford the final halogenated picolinaldehyde product. |

Deprotonative Functionalization Strategies for Pyridine Derivatives

Deprotonative functionalization is a powerful strategy for the synthesis of substituted pyridines. This method involves the regioselective removal of a proton from the pyridine ring using a strong base, creating a pyridyl anion. This anion then reacts with an electrophile to introduce a new functional group. To synthesize a picolinaldehyde, a formylating agent is used as the electrophile.

The choice of base is critical and often includes lithium diisopropylamide (LDA) or TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidide). The regioselectivity of the deprotonation is governed by the electronic and steric effects of the substituents already on the ring. For a substrate like 3-fluoropyridine (B146971), deprotonation is directed to the C2 or C4 position. The presence of a second halogen, such as iodine at the C6 position, would further influence the site of metallation. Once the pyridyl anion is formed, it is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. While highly effective, these reactions often require cryogenic temperatures (-78 °C) to prevent side reactions.

Electrophilic Fluorination and Iodination of Pyridine Precursors

This approach involves the sequential introduction of halogen atoms onto a pyridine ring that already possesses an aldehyde group or a precursor, such as a methyl or cyano group. The order of halogenation and the choice of reagents are dictated by the directing effects of the substituents and the pyridine nitrogen.

For the synthesis of 3-Fluoro-6-iodopicolinaldehyde, a potential pathway could start with 2-picolinaldehyde or a protected version. Electrophilic fluorination at the 3-position can be achieved using reagents like Selectfluor®. Following the introduction of fluorine, subsequent iodination at the 6-position can be performed. The pyridine nitrogen deactivates the ring towards electrophilic substitution, but the activating effect of other groups and specific reaction conditions can overcome this. Reagents for iodination include molecular iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS). nih.gov The regioselectivity of these reactions is a key challenge that must be carefully controlled to obtain the desired 3,6-disubstituted pattern. A method for synthesizing 3-fluoropyridines involves a photoredox-mediated coupling, which could be adapted for such syntheses. chemsrc.com

Indirect Synthetic Routes via Functional Group Interconversions

Transformation of Pre-existing Halogenated Pyridine Scaffolds

An efficient strategy involves the synthesis of a halogenated pyridine precursor that contains a functional group easily converted to an aldehyde. A prime example is the use of a nitrile group. For instance, a synthetic route can proceed via 3-Fluoro-6-iodopicolinonitrile. This intermediate can be synthesized and then reduced to this compound.

The reduction of the nitrile to the aldehyde is a well-established transformation. It can be achieved with high selectivity using hydride-donating reagents that are sufficiently mild to prevent over-reduction to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the most common and effective reagent for this conversion. The reaction is typically performed at low temperatures (-78 °C) and is followed by an aqueous workup to hydrolyze the intermediate imine to the final aldehyde.

Controlled Oxidation and Reduction Pathways of Related Picoline Derivatives

The most common indirect routes involve either the oxidation of a methyl group or the partial reduction of a carboxylic acid or its derivatives. nih.gov These methods are widely used due to the general availability of the required precursors.

Oxidation of a Halogenated 2-Methylpyridine: This pathway begins with the oxidation of a 2-methyl group (a picoline) on a pre-formed dihalogenated pyridine ring. For the target molecule, the starting material would be 6-Fluoro-3-iodo-2-methylpyridine. Various oxidizing agents can be employed for this transformation, with selenium dioxide (SeO₂) being a classic reagent for the oxidation of activated methyl groups to aldehydes. Other modern catalytic methods involving air or other oxidants can also be applied.

Partial Reduction of a Halogenated Picolinic Acid Derivative: This powerful strategy starts with a picolinic acid derivative and reduces it to the aldehyde. Directly reducing a carboxylic acid to an aldehyde without further reduction to the alcohol requires carefully chosen reagents.

A recently developed method employs pinacolborane (HBpin) in the presence of a triflylpyridinium reagent, which activates the carboxylic acid, allowing for a rapid and selective reduction to the aldehyde at room temperature.

Alternatively, the carboxylic acid can be converted first into a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced under controlled conditions.

| Precursor | Reagent(s) | Conditions | Product |

| Picolinic Acid | Triflylpyridinium, Pinacolborane (HBpin) | Ambient temperature | Picolinaldehyde |

| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Low temperature (e.g., -78 °C) | Picolinaldehyde |

| Ester | Diisobutylaluminium hydride (DIBAL-H) | Low temperature (e.g., -78 °C) | Picolinaldehyde |

| Thioester | Silyl hydride, Palladium catalyst (Fukuyama Reduction) | Catalytic | Picolinaldehyde |

| Weinreb Amide | LiAlH₄ or DIBAL-H (Weinreb Reaction) | Controlled addition | Picolinaldehyde |

These reduction methods are highly valuable as they are often high-yielding and tolerate a wide range of other functional groups on the pyridine ring, making them ideal for the synthesis of complex molecules like this compound.

Advanced Methodologies in Halogenated Picolinaldehyde Synthesis

The introduction of multiple, distinct halogen substituents onto a pyridine ring, particularly in combination with an aldehyde group, presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often necessitating harsh reaction conditions that are incompatible with sensitive functional groups. nih.govchemrxiv.org Advanced methodologies, however, offer pathways to overcome these hurdles.

Applications of Transition-Metal Catalysis in Pyridine Functionalization

Transition-metal catalysis has become an indispensable tool for the direct C-H functionalization of pyridines, enabling the introduction of substituents at positions that are difficult to access through classical methods. beilstein-journals.org These reactions offer high efficiency and selectivity, often under mild conditions.

The direct C-H iodination at the C6 position and fluorination at the C3 position of a picoline precursor are critical steps toward synthesizing the target compound. Palladium and copper catalysts are prominent in C-H activation and cross-coupling reactions. For instance, palladium-catalyzed C-H fluorination can be achieved using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). nih.gov While direct C-H fluorination of pyridines often favors the C2 or C4 positions, the use of directing groups can steer the functionalization to other sites. acs.org For a 3-fluoro-substituted pyridine, subsequent C-H iodination at the C6 position could potentially be achieved through iridium or palladium catalysis, which is known to facilitate the halogenation of C-H bonds.

The synthesis of substituted pyridines often involves a modular approach, building the molecule through a series of cross-coupling reactions. For instance, a suitably protected picolinaldehyde precursor bearing a halide or triflate at the 6-position can undergo palladium-catalyzed fluorination. nih.gov Conversely, starting with a 3-fluoropyridine derivative, a transition-metal-catalyzed C-H iodination at the sterically accessible and electronically favorable C6 position could be a viable strategy.

Research has demonstrated the utility of various catalysts for specific halogenations. The table below summarizes selected transition-metal-catalyzed halogenations of pyridine derivatives, illustrating the conditions and selectivities that can be achieved.

| Substrate | Catalyst/Reagent | Halogen Source | Position | Yield (%) |

| 3,5-Disubstituted Pyridines | AgF₂ | AgF₂ | C2/C6 | Variable |

| Pyridine N-Oxides | Pd(OAc)₂ / Xantphos | NFSI | C2 | Good |

| Aryl Triflates | Pd₂(dba)₃ / BrettPhos | CsF | Aryl-F | 60-90 |

| 2-Phenylpyridine | Ir catalyst | N-iodosuccinimide (NIS) | Ortho-phenyl | High |

| This table is a composite of findings from various sources demonstrating the versatility of transition-metal catalysis in pyridine functionalization. nih.govacs.org |

The challenge in synthesizing this compound lies in the precise sequential introduction of the two different halogens and the aldehyde group. A plausible route could involve the initial synthesis of 3-fluoropicolinic acid, followed by transition-metal-catalyzed iodination at the C6 position, and a final reduction of the carboxylic acid to the aldehyde. Each of these steps would leverage the power of transition-metal catalysis to achieve the desired transformation selectively.

Electrosynthetic Approaches for Halogenated Aldehydes

Electrosynthesis has emerged as a powerful and sustainable alternative to conventional chemical redox reactions, as it uses electrical current to drive chemical transformations, often avoiding the need for stoichiometric chemical reagents. nih.gov This methodology is particularly well-suited for halogenation reactions.

Indirect electrosynthesis, using halide ions as mediators, provides a clean and efficient way to halogenate organic substrates. In this process, an electrical current oxidizes a halide salt (e.g., NaX) at the anode to generate a reactive halogenating species in situ. This species then reacts with the substrate to yield the halogenated product. This technique has been successfully applied to the halogenation of various heterocycles. nih.gov

For a molecule like this compound, an electrosynthetic approach could be envisioned for the iodination step. Starting with a 3-fluoropicolinaldehyde precursor, an electrochemical cell containing an iodide salt (like NaI or KI) as both the electrolyte and iodine source could generate the iodinating agent. The reaction can be performed under mild conditions, which is advantageous for substrates bearing sensitive functional groups like aldehydes.

The table below outlines representative examples of electrochemical halogenation on heterocyclic systems, showcasing the potential of this method.

| Substrate | Halogen Source/Electrolyte | Anode/Cathode | Solvent | Product | Yield (%) |

| 2-Phenylimidazo[1,2-a]pyridine | NaCl | Carbon Rod / Pt Plate | CH₃CN/H₂O | 3-Chloro-2-phenylimidazo[1,2-a]pyridine | 85 |

| 2-Phenylimidazo[1,2-a]pyridine | NaBr | Carbon Rod / Pt Plate | CH₃CN/H₂O | 3-Bromo-2-phenylimidazo[1,2-a]pyridine | 95 |

| Various Heteroarenes/Arenes | NaI | Carbon Rod / Pt Plate | CH₃CN/H₂O | Iodinated products | 70-98 |

| Data derived from studies on electrochemical clean halogenation. nih.gov |

The key advantages of electrosynthesis include high functional group tolerance, mild reaction conditions, and enhanced safety, as hazardous halogenating reagents are generated and consumed in situ. The application of this "green" chemistry principle to the synthesis of complex molecules like halogenated picolinaldehydes represents a significant step forward in modern organic synthesis. The synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes using electrochemical methods further highlights the compatibility of this technique with aldehyde-bearing pyridine substrates.

Reactivity and Mechanistic Investigations of 3 Fluoro 6 Iodopicolinaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group (-CHO) is a primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions and Their Stereochemical Implications

The carbonyl group in 3-Fluoro-6-iodopicolinaldehyde is highly polarized, with the carbon atom carrying a partial positive charge, making it an excellent electrophile for nucleophilic attack. masterorganicchemistry.com This reaction, often termed 1,2-nucleophilic addition, is fundamental to the chemistry of aldehydes. masterorganicchemistry.comwikipedia.org A wide array of nucleophiles, including organometallic reagents (like Grignard or organolithium reagents), hydrides, and cyanide ions, can add to the carbonyl carbon. masterorganicchemistry.comyoutube.com

The mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, which breaks the C=O pi bond and pushes electrons onto the oxygen atom. youtube.com This process changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), resulting in a tetrahedral alkoxide intermediate. masterorganicchemistry.com Subsequent protonation of this intermediate, typically during an aqueous workup, yields the final alcohol product. youtube.com

Stereochemical Implications: The initial aldehyde group is trigonal planar and achiral. Nucleophilic addition transforms this carbon into a tetrahedral center. If the incoming nucleophile is anything other than a hydride ion, a new chiral center is created. Because the planar carbonyl group can be attacked by the nucleophile from either face with equal probability, a racemic mixture of the two possible enantiomers is typically formed, unless chiral catalysts or reagents are employed. wikipedia.org

Condensation Reactions with Nitrogen-Containing Nucleophiles

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. wikipedia.org This reaction is a cornerstone of carbonyl chemistry and is typically catalyzed by acid. wikipedia.org

Schiff bases derived from 2-pyridinecarboxaldehyde (B72084) and its derivatives are versatile ligands in coordination chemistry and are important intermediates in the synthesis of various biologically active compounds. wikipedia.orgyoutube.com The reaction is general for a wide range of primary amines, including simple alkylamines, anilines, and hydrazines. For example, the reaction with hydroxylamine (B1172632) hydrochloride would yield the corresponding oxime. nih.gov

| Reactant A | Reactant B | Product Type | Conditions |

| 2-Pyridinecarboxaldehyde | Primary Amine (R-NH₂) | Schiff Base (Imine) | Acid Catalyst |

| 2-Pyridinecarboxaldehyde | Hydroxylamine (NH₂OH) | Oxime | Mild Acid/Base |

| 2-Pyridinecarboxaldehyde | Hydrazine (NH₂NH₂) | Hydrazone | Mild Acid |

This table presents typical condensation reactions for the parent 2-pyridinecarboxaldehyde, which are analogous to those expected for this compound.

Redox Chemistry of the Aldehyde Group

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding 3-fluoro-6-iodopicolinic acid. Picolinic acids (pyridine-2-carboxylic acids) are valuable compounds used as intermediates in the production of pharmaceuticals and herbicides. researchgate.net Common laboratory-scale oxidizing agents for converting picolines and their derivatives to picolinic acids include potassium permanganate (B83412) (KMnO₄). wikipedia.orgorgsyn.org The oxidation of 2-picoline to picolinic acid can also be achieved via heterogeneous catalytic oxidation. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-fluoro-6-iodopyridin-2-yl)methanol. This transformation is typically accomplished using hydride-donating reagents. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon in a nucleophilic addition reaction, forming an alkoxide intermediate which is then protonated to give the alcohol.

| Starting Material (Analog) | Transformation | Reagent | Product (Analog) |

| 2-Picoline | Oxidation | KMnO₄ | Picolinic Acid |

| 2-Pyridinecarboxaldehyde | Reduction | NaBH₄ or LiAlH₄ | (Pyridin-2-yl)methanol |

This table illustrates common redox reactions for related pyridine (B92270) precursors.

Alpha-Halogenation Reactions and Enol Chemistry in Aldehyde Systems

Alpha-halogenation is a characteristic reaction of aldehydes and ketones that possess at least one hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group). libretexts.orgopenstax.org The reaction proceeds through an enol or enolate intermediate. libretexts.orgutexas.edu In either acid-catalyzed or base-promoted pathways, the first step is the formation of the enol or enolate, which then acts as a nucleophile to attack a halogen molecule (Cl₂, Br₂, or I₂). jove.comlibretexts.org

However, this compound, like the parent picolinaldehyde, has its aldehyde group directly attached to the C2 position of the pyridine ring. There is no intervening α-carbon atom that bears hydrogen atoms. The formyl group itself (-CHO) does not have an α-proton. Therefore, the compound cannot form an enol or enolate in the conventional sense and cannot undergo alpha-halogenation reactions . libretexts.orglibretexts.org

Transformations Involving Halogen Substituents (Fluorine and Iodine)

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen. This deficiency is further enhanced by the electron-withdrawing aldehyde group, making the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for substituted pyridines, particularly those bearing good leaving groups like halogens. stackexchange.com The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks an electron-poor carbon atom of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.com In the second, usually rapid, step, the leaving group is expelled, restoring the aromaticity of the ring.

In this compound, the ring is activated towards SNAr by the electron-withdrawing effects of the nitrogen atom and the C2-aldehyde group. Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C2 and C4, and by extension, C6). stackexchange.com

A critical aspect of the reactivity of this molecule is the competition between the two halogen substituents, fluorine and iodine, as potential leaving groups.

The "Element Effect": In many SNAr reactions where the initial nucleophilic attack is the rate-determining step, the reactivity order for halogen leaving groups is F > Cl > Br > I. nih.gov This counterintuitive order arises because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. reddit.com

Leaving Group Ability: In the second step (elimination), the best leaving group is the weakest base. In this regard, iodide (I⁻) is a much better leaving group than fluoride (B91410) (F⁻).

Position: The iodine atom is at the C6 position, which is an 'ortho-like' position activated by the ring nitrogen. The fluorine atom is at the C3 position, which is 'meta-like' and less activated for nucleophilic attack. stackexchange.com

Metal-Catalyzed Cross-Coupling Reactions at the Iodine and Fluorine Positions (e.g., Suzuki, Stille, Heck, Sonogashira coupling)

The di-halogenated nature of this compound, with halogens of differing reactivity, makes it an excellent substrate for selective metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more readily activated by common palladium catalysts than the strong carbon-fluorine bond. This reactivity difference allows for sequential and site-selective functionalization.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a powerful tool for forming carbon-carbon bonds. baranlab.org In the case of this compound, the reaction is expected to proceed selectively at the C-I bond. Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand, and a base like K₃PO₄ in a solvent such as dioxane. researchgate.netnih.gov The reaction with an aryl or vinyl boronic acid would yield the corresponding 6-substituted-3-fluoropicolinaldehyde. While specific examples for this exact substrate are not extensively documented in the searched literature, the principles of Suzuki-Miyaura coupling on halopyridines are well-established. researchgate.netnih.govresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin reagent and a palladium catalyst. wikipedia.org Similar to the Suzuki coupling, the reaction with this compound would be highly regioselective for the C-I bond. The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the organostannane and reductive elimination to afford the coupled product. wikipedia.org

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, the olefination would occur at the 6-position, replacing the iodine atom. The reaction typically yields the trans-alkene as the major product. organic-chemistry.org The mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction would selectively functionalize the C-6 position of this compound, introducing an alkynyl group. The reaction is typically carried out under mild conditions with a base such as an amine. wikipedia.org

| Cross-Coupling Reaction | Coupling Partner | Expected Product at C-6 | Key Features |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | 6-Aryl/Vinyl-3-fluoropicolinaldehyde | Mild conditions, high functional group tolerance. baranlab.orgresearchgate.netnih.gov |

| Stille Coupling | Organotin Reagent (R-SnR'₃) | 6-Aryl/Vinyl-3-fluoropicolinaldehyde | Stable and versatile organotin reagents. wikipedia.org |

| Heck Reaction | Alkene (R-CH=CH₂) | 6-Alkenyl-3-fluoropicolinaldehyde | Forms substituted alkenes, often with high stereoselectivity. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 6-Alkynyl-3-fluoropicolinaldehyde | Mild, copper co-catalyzed reaction for C-C triple bond formation. wikipedia.orgnih.gov |

C-F and C-I Bond Activation Strategies for Further Functionalization

The selective activation of C-I and C-F bonds is crucial for the sequential functionalization of this compound.

C-I Bond Activation: The carbon-iodine bond is the more reactive of the two halogen-carbon bonds in this molecule. As discussed in the context of cross-coupling reactions, palladium catalysts readily activate the C-I bond via oxidative addition. This allows for a wide range of transformations at the C-6 position while leaving the C-F bond intact.

C-F Bond Activation: The activation of the C-F bond is significantly more challenging due to its high bond dissociation energy. nih.gov However, recent advances in catalysis have provided strategies for C-F bond functionalization. baranlab.orgnih.gov These methods often require more forcing conditions or specialized catalysts compared to C-I bond activation. Transition-metal-free methods, such as those employing strong bases or Lewis acids, can also be used to activate C-F bonds. scispace.com For this compound, after initial functionalization at the C-6 position, subsequent C-F activation would allow for the synthesis of fully substituted pyridine derivatives. This sequential functionalization is a key advantage of this building block.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing effects of the fluorine, iodine, and aldehyde substituents. This electronic nature dictates its reactivity in electrophilic aromatic substitution and its propensity for regioselective functionalization.

Regioselective Functionalization of the Pyridine Core

Given the challenges of direct electrophilic substitution, regioselective functionalization of the pyridine core of this compound is more likely to be achieved through other means. One approach is directed ortho-metalation, where a directing group guides the deprotonation of an adjacent C-H bond, followed by quenching with an electrophile. However, the aldehyde group in the target molecule is not a typical directing group for this purpose.

A more plausible strategy involves the use of the halogen substituents to control regioselectivity. As established, cross-coupling reactions provide a reliable method for functionalization at the C-6 position. Subsequent functionalization at the C-3 position via C-F activation, or potentially at the C-5 position through a separate C-H activation strategy, could provide access to a variety of polysubstituted pyridines. The development of regioselective C-H functionalization methods for heterocyclic systems is an active area of research. nih.gov

Computational and Quantum Chemical Studies on Reaction Pathways and Energetics

While specific computational studies on the reaction pathways and energetics of this compound are not prevalent in the searched literature, DFT (Density Functional Theory) calculations are a powerful tool for understanding the reactivity of such molecules.

For instance, DFT studies on related systems, such as the nucleophilic substitution on 4,6-dichloro-5-nitrobenzofuroxan, have been used to rationalize experimental observations of regioselectivity. mdpi.com Such calculations can determine the relative energies of intermediates and transition states for different reaction pathways, providing insight into why one isomer is formed over another.

In the context of this compound, DFT calculations could be employed to:

Compare the activation barriers for oxidative addition at the C-I versus the C-F bond in palladium-catalyzed cross-coupling reactions, thus quantifying the observed regioselectivity.

Model the electronic structure of the pyridine ring to predict the most likely sites for electrophilic and nucleophilic attack. The calculated charge distribution and frontier molecular orbital energies would be informative.

Investigate the mechanism of C-F bond activation by various catalysts or reagents, helping to design more efficient and selective methods for the functionalization of this robust bond.

Such computational studies would provide a deeper, quantitative understanding of the factors governing the reactivity of this compound and guide the development of new synthetic methodologies.

Role As a Versatile Synthetic Intermediate in Complex Molecule Construction

Applications in the Synthesis of Diverse Heterocyclic Scaffolds

The inherent reactivity of 3-Fluoro-6-iodopicolinaldehyde, stemming from its aldehyde functionality and two distinct halogen substituents, makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen atom activates the ring for certain reactions, while the iodo group provides a handle for transition-metal-catalyzed cross-coupling reactions.

The aldehyde group of this compound serves as a key functional handle for the construction of larger molecular assemblies and materials. Aldehydes are known to participate in a variety of condensation and conjugation reactions. This reactivity allows for the incorporation of the fluorinated and iodinated pyridine moiety into polymers, metal-organic frameworks (MOFs), or for conjugation to biomolecules. While specific literature on materials derived directly from this compound is not abundant, the general reactivity of picolinaldehydes suggests its potential in forming Schiff bases, acetals, and other derivatives which can act as monomers or functional units in larger systems. The presence of both fluorine and iodine offers the potential for post-synthetic modification of such materials, further expanding their utility.

The carbon-iodine bond at the 6-position of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the introduction of a wide variety of substituents at this position, including aryl, alkenyl, and alkynyl groups. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgyoutube.com

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly effective for creating biaryl and heteroaryl structures. nih.govresearchgate.net By coupling this compound with various arylboronic acids, a diverse library of 6-aryl-3-fluoropicolinaldehydes can be synthesized. These products are precursors to highly sought-after bipyridine ligands, which are fundamental in coordination chemistry and catalysis. The synthesis of related 6-aryl-2-aminopurine ribonucleosides from 6-chloroguanosine (B13967) via Suzuki-Miyaura coupling highlights the versatility of this approach for functionalizing halopyridines and related heterocycles. researchgate.net

Similarly, the Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, leading to 6-alkynyl-3-fluoropicolinaldehydes. wikipedia.orgorganic-chemistry.orgnih.govgold-chemistry.org Research on the closely related 6-bromo-3-fluoro-2-cyanopyridine has demonstrated efficient Sonogashira coupling with a wide range of terminal alkynes, a process that is directly analogous to the expected reactivity of the iodo-aldehyde derivative. soton.ac.uk These alkynylated products can undergo further transformations, including cyclizations or reductions, to generate even more complex heterocyclic systems. soton.ac.uk

The Heck reaction offers a method to introduce alkenyl substituents by coupling the aryl iodide with an alkene. organic-chemistry.orgyoutube.commdpi.comlibretexts.org This provides access to styryl-type pyridines, which are valuable intermediates and possess interesting photophysical properties.

Below is a table representing the types of products that can be generated from this compound via common cross-coupling reactions.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Potential Application |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 6-Aryl-3-fluoropicolinaldehydes | Precursors to bipyridine ligands, pharmaceuticals |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., NEt₃) | 6-Alkynyl-3-fluoropicolinaldehydes | Intermediates for complex heterocycles, functional materials |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, PPh₃, Base (e.g., NEt₃) | 6-Alkenyl-3-fluoropicolinaldehydes | Synthesis of styrylpyridines, photophysical studies |

This table is illustrative of the expected reactivity based on established cross-coupling methodologies.

The aldehyde and the electron-deficient pyridine ring in this compound present opportunities for cycloaddition and annulation reactions to construct fused ring systems. A cycloaddition is a reaction where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.orgyoutube.com

The aldehyde group can function as a dienophile in hetero-Diels-Alder reactions ([4π+2π] cycloadditions), reacting with electron-rich dienes to form dihydropyran-fused pyridines. youtube.com Furthermore, the aldehyde can be converted into other dipolarophiles or dipoles for use in 1,3-dipolar cycloadditions. wikipedia.orgyoutube.com For example, conversion to a nitrile oxide would allow for reaction with alkynes to form isoxazole-substituted pyridines. youtube.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a plausible pathway for elaborating the structure of this compound. For instance, annulation strategies involving the functionalization of ortho-substituted benzaldehydes or the reaction of cyclic amines with activated aldehydes can lead to the formation of polycyclic amines and other fused heterocyclic systems. nih.govnih.gov The presence of the halogen atoms on the pyridine ring could be exploited in transition-metal-catalyzed annulation processes. Cobalt-catalyzed annulation of acrylamides with alkynylsilanes to form pyridone motifs showcases a modern approach to building such structures. researchgate.net

Precursor for Fluorine-Containing Building Blocks

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov this compound is an excellent starting material for creating more complex fluorine-containing scaffolds.

As a fluorinated precursor, this compound provides a direct route to a variety of fluorinated nitrogen-containing heterocycles. ekb.ege-bookshelf.de The cross-coupling reactions described in section 4.1.2 are primary methods for achieving this, directly yielding 6-substituted-3-fluoropyridine derivatives. These products can then be subjected to further chemical modifications at the aldehyde position. For example, condensation of the aldehyde with an amine can generate a fluorinated Schiff base, which can then be reduced to a secondary amine or used in further cyclization reactions. The synthesis of fluorinated amino acids and their derivatives often relies on the use of such specialized fluorinated starting materials. beilstein-journals.org

The dual-halogen substitution pattern of this compound is of significant strategic importance. The much greater reactivity of the C-I bond compared to the C-F bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 6-position while leaving the fluorine atom untouched. This orthogonal reactivity is highly desirable in multi-step syntheses.

Once the desired substituent has been introduced at the 6-position, the fluorine atom at the 3-position can play several roles. It can serve as a site for nucleophilic aromatic substitution (SNAr) under certain conditions, although this is generally more difficult for fluoropyridines compared to other positions. More commonly, the fluorine atom is retained in the final product, where its strong electron-withdrawing properties and ability to form hydrogen bonds can significantly influence the biological activity and physical properties of the molecule. This strategic approach allows for the precise and controlled incorporation of a halogenated pyridine core into advanced chemical structures, which is a common tactic in the development of pharmaceuticals and agrochemicals. rsc.org

The structure of this compound, featuring an aldehyde, a pyridine ring, and two different halogen substituents, positions it as a potentially valuable and versatile building block in the synthesis of complex organic molecules. The aldehyde group is a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of imines and oximes. The pyridine core, a common scaffold in medicinal chemistry, imparts specific electronic and conformational properties to the molecule.

The true synthetic versatility, however, lies in the differential reactivity of the fluoro and iodo substituents. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making the iodine atom at the 6-position the primary site for cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings. This allows for the introduction of a wide variety of carbon-based functionalities, including aryl, alkynyl, and vinyl groups. The fluorine atom at the 3-position, being a much poorer leaving group in nucleophilic aromatic substitution, would likely remain intact during these transformations, available for later-stage modifications if required.

While no specific examples of the use of this compound in complex molecule synthesis are documented in the searched literature, the analogous compound, 6-bromo-3-fluoropicolinaldehyde, has been utilized as a synthetic intermediate. For instance, it can be synthesized from (6-bromo-3-fluoropyridin-2-yl)methanol (B1442465) via oxidation with Dess-Martin periodinane. cymitquimica.com This suggests a plausible synthetic route to this compound from the corresponding iodinated precursor.

Utility in the Design and Synthesis of Coordination Compounds

Picolinaldehyde and its derivatives are well-known ligands in coordination chemistry, capable of binding to a variety of metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, forming a stable five-membered chelate ring. The electronic properties of the pyridine ring can be modulated by the presence of substituents, which in turn influences the coordination properties of the ligand and the catalytic or photophysical properties of the resulting metal complex.

In the case of this compound, the electron-withdrawing nature of both the fluorine and iodine atoms would decrease the electron density on the pyridine nitrogen, potentially affecting its donor ability. However, the steric bulk of the iodine atom at the 6-position could also play a significant role in the coordination geometry of the resulting metal complexes.

Although no coordination compounds of this compound have been specifically reported, the broader class of substituted salicylaldehydes, which share the ortho-hydroxy-aldehyde chelating motif, has been extensively studied in the formation of coordination compounds with various transition metals. sigmaaldrich.com These studies provide a framework for understanding how substituted ligands can influence the structure and properties of metal complexes. The principles of coordination chemistry suggest that this compound would readily form complexes with a range of metal ions, and the resulting complexes could exhibit interesting catalytic or material properties.

Due to the lack of specific experimental data, the following tables are based on general knowledge and data for analogous compounds and are provided for illustrative purposes only.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Inferred Value/Information |

| Molecular Formula | C₆H₃FINO |

| Molecular Weight | 250.99 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Anticipated Features |

| ¹H NMR | Aromatic protons on the pyridine ring, an aldehyde proton (likely downfield shift), and coupling patterns influenced by the fluorine atom. |

| ¹³C NMR | Resonances for the aldehyde carbon, and distinct signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the electronegativity of the halogen substituents. |

| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the 3-position. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde, C=N and C=C stretching vibrations of the pyridine ring, and C-F and C-I stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Modifications of the Aldehyde Moiety for Diverse Scaffolds

The aldehyde group at the C2 position of the pyridine ring is a primary site for a variety of chemical modifications, enabling the construction of diverse molecular architectures.

Formation of Imines, Hydrazones, Oximes, and Acetals

The carbonyl group of this compound readily undergoes condensation reactions with primary amines, hydrazines, hydroxylamines, and alcohols to form the corresponding imines (Schiff bases), hydrazones, oximes, and acetals. These reactions are typically carried out under mild conditions and are often reversible.

The formation of these derivatives is a common strategy to introduce new functional groups and to build more complex molecular frameworks. For instance, the reaction with hydroxylamine (B1172632) leads to the formation of the corresponding aldoxime. Research has been conducted on the synthesis of novel 6-alkyl- and 6-alkenyl-3-fluoro-2-pyridinaldoximes. These were prepared through a chemoselective hydrogenation of 6-alkynyl-3-fluoro-2-pyridinaldoxime precursors, demonstrating the stability of the oxime functionality and the C-F bond under these conditions.

| Derivative | Reactant | General Reaction Conditions |

| Imine | Primary Amine (R-NH₂) | Acid or base catalysis, often with removal of water |

| Hydrazone | Hydrazine (H₂NNH₂) or substituted hydrazines | Mild acid catalysis |

| Oxime | Hydroxylamine (NH₂OH) | Mild acid or base catalysis |

| Acetal | Alcohol (R-OH) | Acid catalysis with removal of water |

Carbonyl Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Carbonyl olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the aldehyde group into a carbon-carbon double bond. rsc.orgchempanda.comnih.govgoogle.comresearchgate.netorganic-chemistry.org These reactions are fundamental in the synthesis of alkenes with controlled stereochemistry.

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). rsc.orgchempanda.comnih.govgoogle.comorganic-chemistry.org The nature of the substituents on the ylide influences the stereoselectivity of the resulting alkene. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to yield (Z)-alkenes. rsc.org

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. researchgate.netresearchgate.netmdpi.com This reaction typically shows excellent (E)-selectivity for the resulting alkene. researchgate.net The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. The application of HWE reactions is particularly valuable in the synthesis of fluoro-containing compounds. researchgate.netmdpi.com

Functionalization at the Halogen-Substituted Positions

The presence of both fluorine and iodine atoms on the pyridine ring opens up numerous possibilities for selective functionalization through cross-coupling and substitution reactions. The differing reactivity of the C-F and C-I bonds allows for sequential and site-selective modifications.

Introduction of Carbonyl, Alkyl, Aryl, and Heteroatom-Containing Moieties

The iodine atom at the C6 position is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the iodopyridine with boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl groups. While specific examples for this compound are not detailed, the Suzuki-Miyaura coupling is a well-established method for the functionalization of iodopyridines. mdpi.comgoogle.com

Sonogashira Coupling: This coupling reaction between the iodopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to alkynyl-substituted pyridines.

Other Cross-Coupling Reactions: Other transition-metal-catalyzed cross-coupling reactions, such as Stille, Negishi, and Hiyama couplings, can also be employed to introduce a variety of carbon-based functionalities at the C6 position.

The fluorine atom at the C3 position is generally more resistant to substitution than the iodine atom. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur, allowing for the introduction of heteroatom nucleophiles.

Amination and Hydroxylation Reactions on the Pyridine Ring

Buchwald-Hartwig Amination: The iodine at the C6 position is an excellent handle for introducing amino groups via the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the coupling of the aryl iodide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. The choice of ligand is crucial for the success of this reaction, with various generations of phosphine (B1218219) ligands developed to improve scope and efficiency.

Hydroxylation: The introduction of a hydroxyl group at the halogenated positions can be achieved through various methods, including nucleophilic aromatic substitution or palladium-catalyzed C-O coupling reactions. The conversion of the iodo-substituent to a hydroxyl group would typically proceed under milder conditions than the fluoro-substituent.

Stereoselective Derivatization Approaches

The development of stereoselective derivatization methods for this compound is a key area for the synthesis of enantiomerically pure, complex molecules.

Stereoselective additions to the aldehyde group can be achieved using chiral reagents or catalysts. For example, the use of chiral reducing agents can lead to the formation of enantioenriched 3-fluoro-6-iodopyridin-2-yl)methanol. Similarly, stereoselective aldol (B89426) or allylation reactions can be employed to introduce new stereocenters. Research into stereoselective additions to pyridinium (B92312) salts, where a cation-pi interaction directs the approach of a nucleophile, has shown promise for controlling the stereochemistry of reactions on the pyridine ring.

While specific studies on the stereoselective derivatization of this compound are not prominent in the current literature, the principles of asymmetric synthesis are broadly applicable. The inherent chirality of a molecule or the use of chiral auxiliaries and catalysts can be used to control the stereochemical outcome of reactions at both the aldehyde and the halogenated positions. google.com

Conclusion

3-Fluoro-6-iodopicolinaldehyde is a highly functionalized building block with significant potential in synthetic organic chemistry. Its unique combination of an aldehyde, a fluorine atom, and an iodine atom on a pyridine (B92270) ring provides multiple avenues for chemical modification. While specific experimental data for this compound is limited, its reactivity can be reliably predicted based on the well-established chemistry of its functional groups and analogous compounds. Further research into the synthesis and applications of this versatile molecule is warranted and could lead to the discovery of new and valuable chemical entities.

Advanced Spectroscopic and Computational Characterization in Relation to Reactivity

Application of Advanced NMR Spectroscopy (e.g., 2D NMR, ¹⁹F NMR) for Mechanistic Elucidation and Structural Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in the structural and mechanistic study of 3-Fluoro-6-iodopicolinaldehyde.

¹H and ¹³C NMR: Standard one-dimensional ¹H and ¹³C NMR would provide initial verification of the compound's structure, confirming the presence of the aldehyde proton and the aromatic protons, as well as the carbon framework.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR would be particularly insightful. The chemical shift of the fluorine atom would provide information about its local electronic environment. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (nJCF) would be invaluable for confirming the substitution pattern on the pyridine (B92270) ring. In studies of reaction mechanisms, changes in the ¹⁹F chemical shift could be used to monitor the transformation of the starting material into intermediates and products.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish the connectivity between protons, for instance, confirming the coupling between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the position of the substituents (fluoro, iodo, and aldehyde groups) relative to the protons and each other.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information on the through-space proximity of atoms, which can be used to study the compound's conformation and any dynamic processes, such as restricted rotation of the aldehyde group.

By employing these advanced NMR techniques, researchers could gain a detailed picture of the molecule's structure and how it changes during chemical reactions, thereby elucidating reaction mechanisms.

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of reactions involving this compound and for identifying the resulting products.

Reaction Monitoring: Techniques like High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) would allow for the real-time tracking of reactants, intermediates, and products. This provides crucial kinetic information and helps in optimizing reaction conditions.

Product Identification: HRMS would provide highly accurate mass measurements, enabling the determination of the elemental composition of reaction products and byproducts. This is particularly important in complex reaction mixtures where multiple outcomes are possible.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would involve isolating the molecular ion of this compound or its reaction products and subjecting them to fragmentation. The resulting fragmentation patterns provide a wealth of structural information, helping to confirm the identity of known compounds and to elucidate the structure of unknown products.

Quantum Mechanical Calculations (DFT, etc.) for Predicting Reactivity, Transition States, and Selectivity

In the absence of extensive experimental data, quantum mechanical calculations, particularly Density Functional Theory (DFT), would be a powerful predictive tool.

Reactivity Prediction: DFT calculations could be used to determine the electron distribution within this compound. Mapping the electrostatic potential onto the electron density surface would reveal the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to nucleophilic or electrophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would also provide insights into its reactivity in pericyclic reactions.

Transition State Analysis: For proposed reaction mechanisms, DFT could be used to locate and characterize the transition state structures. By calculating the activation energy barriers for different potential pathways, the most likely reaction mechanism could be identified. This is particularly useful for understanding and predicting the regioselectivity and stereoselectivity of reactions.

Selectivity Prediction: In reactions where multiple products are possible, DFT calculations could predict the thermodynamic stability of the potential products. By comparing the relative energies of the products, the major product under thermodynamic control can be predicted.

Kinetic and Thermodynamic Analyses of Key Reactions

To fully understand the reactivity of this compound, experimental kinetic and thermodynamic studies would be essential.

Kinetic Analysis: By monitoring the concentration of reactants and products over time (often using techniques like NMR or LC-MS as described above), the rate law for a reaction can be determined. This provides information about the reaction order with respect to each reactant and can support or refute a proposed mechanism. Performing these studies at different temperatures allows for the determination of the activation energy (Ea) and other activation parameters through the Arrhenius equation.

Thermodynamic Analysis: The equilibrium constant (Keq) for a reversible reaction involving this compound could be determined by measuring the concentrations of reactants and products at equilibrium. This would allow for the calculation of the standard Gibbs free energy change (ΔG°), which indicates the spontaneity of the reaction. By studying the temperature dependence of the equilibrium constant, the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the reaction could be determined using the van't Hoff equation, providing a complete thermodynamic profile of the reaction.

While specific data tables and detailed research findings for this compound are not currently available in the public domain, the application of the advanced spectroscopic and computational methods outlined above would undoubtedly provide a deep and nuanced understanding of its chemical behavior and reactivity.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for Halogenated Picolinaldehydes

The development of environmentally friendly synthetic methods is a paramount goal in modern chemistry. For halogenated picolinaldehydes, this involves moving away from harsh reagents and energy-intensive conditions.

Recent advancements have demonstrated the potential of metal-free, visible-light-induced photoredox methods for creating polysubstituted picolinaldehydes. organic-chemistry.org This approach utilizes a biomimetic aza-6π electrocyclization to form the pyridine (B92270) ring, followed by a Minisci-type reaction for C-H formylation. organic-chemistry.org The process operates under mild conditions and avoids the use of metal catalysts or external oxidants, marking a significant step towards sustainability. organic-chemistry.org The tolerance of this method for various functional groups, including halogens, suggests its applicability for the synthesis of compounds like 3-Fluoro-6-iodopicolinaldehyde. organic-chemistry.org

Another green approach involves the transition-metal-free decarboxylative halogenation of 2-picolinic acids. rsc.org This method uses dihalomethane as the halogen source under oxygen conditions, offering an operationally simple and efficient route to 2-halogen-substituted pyridines with high functional-group tolerance. rsc.org Furthermore, sustainable protocols for halogenation, such as photoinduced decarboxylative chlorination using halogen-atom transfer (XAT), highlight the trend towards greener halogenation techniques. rsc.org These methods often feature waste recovery protocols and high atom economy. rsc.org The use of enzymes, or halogenases, is also an emerging tool for synthetic chemistry, which can introduce halogens into a chemical structure and provide a handle for further modification through chemo-enzymatic cascades. zhaw.ch

Chemo-, Regio-, and Stereoselective Control in Transformations Involving this compound

Achieving high levels of selectivity is crucial for the efficient synthesis of complex molecules. For this compound, with its distinct reactive sites (aldehyde, fluorine, and iodine), controlling the outcome of reactions is a key research focus.

Chemoselectivity: The aldehyde group is susceptible to nucleophilic attack, readily forming Schiff bases with amines, which can serve as bidentate ligands. wikipedia.org Future research will likely explore orthogonal protection strategies to selectively mask the aldehyde while performing transformations at the C-I or C-F bonds, or vice versa.

Regioselectivity: This refers to the control of reaction at a specific position when multiple sites are available. In the context of further functionalization, for example in cross-coupling reactions, the iodine at the 6-position is significantly more reactive than the fluorine at the 3-position, allowing for regioselective modifications. Research into boron-directed cycloadditions has shown promise for the regiocontrolled synthesis of fluoroalkyl-substituted heteroaromatics under mild conditions, offering a complementary strategy where the final position of a group is not dictated by the innate preference of the parent arene. nih.gov

Stereoselectivity: While the parent molecule is achiral, transformations of the aldehyde group or reactions on substituents introduced at the iodine position can create stereocenters. A reaction is stereoselective if it preferentially forms one stereoisomer over another. Future work will aim to develop catalytic systems that can control the stereochemical outcome of such reactions, which is particularly important in the synthesis of pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers significant advantages in terms of safety, efficiency, scalability, and process control. researchgate.netnih.gov

The integration of this compound chemistry with flow platforms is a promising future direction. Flow reactors provide superior heat and mass transfer, which is beneficial for managing highly exothermic reactions or those involving unstable intermediates. nih.govamt.uk This technology is becoming widespread in fine chemical and pharmaceutical production. amt.uk For halogenated pyridines, continuous flow can enable automated synthesis sequences, such as the photoredox-catalyzed hydroaminoalkylation followed by intramolecular N-arylation. researchgate.net The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow system can lead to cleaner products and the suppression of side reactions. nih.gov This is particularly relevant for achieving the high levels of chemo- and regioselectivity required in transformations of polyfunctionalized molecules like this compound.

Exploration of Novel Catalytic Systems for Reactions with Halogenated Picolinaldehyde Substrates

The development of novel catalysts is central to advancing the synthetic utility of halogenated picolinaldehydes. Research is moving beyond traditional palladium catalysts for cross-coupling reactions towards more sustainable and versatile systems.

Metal-free photoredox catalysis, using visible light to drive reactions, is a key area of exploration. organic-chemistry.org This approach has been successfully used for the synthesis and functionalization of pyridines. organic-chemistry.org For halogenated substrates, enzymatic catalysis using halogenases presents a green alternative for both the introduction and subsequent modification of halogen atoms. zhaw.ch These enzymes can offer high selectivity and operate under mild conditions. Furthermore, the development of catalysts for specific transformations, such as nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a halide, remains an active area of research, particularly within the pharmaceutical and agrochemical industries. vapourtec.com

Q & A

How can the FINER criteria improve research question formulation for studies on this compound?

- Methodological Answer : Evaluate questions using:

- Feasibility : Access to specialized equipment (e.g., glovebox for air-sensitive reactions).

- Novelty : Focus on understudied reactions (e.g., C–H activation at the aldehyde position).

- Ethical : Ensure safe disposal of halogenated waste.

- Relevance : Align with trends in fluorinated pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.